molecular formula C11H11BrF2O B14050883 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14050883
M. Wt: 277.10 g/mol
InChI Key: YUQXWWXKOYTNFU-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can influence the compound’s lipophilicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
  • 1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one
  • 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)ethanone

Uniqueness

1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C11H11BrF2O

Molecular Weight

277.10 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(6-12)10(5-8)11(13)14/h2-3,5,11H,4,6H2,1H3

InChI Key

YUQXWWXKOYTNFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)CBr)C(F)F

Origin of Product

United States

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